Orphenadrine N-oxide is synthesized from orphenadrine, which itself is a derivative of diphenylmethanol. The compound has a molecular formula of CHNO and a molecular weight of approximately 288.4 g/mol. It is classified as an alkaloid due to its nitrogen-containing structure, which influences its biological activity.
The synthesis of Orphenadrine N-oxide can be achieved through various chemical methods, including:
The synthesis often employs reagents like palladium on carbon as catalysts, and the reaction conditions involve controlled temperatures and pressures to ensure high yields and purity. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Orphenadrine N-oxide has a complex molecular structure characterized by:
The structural representation includes a central nitrogen atom bonded to various functional groups, which contribute to its pharmacological properties .
Orphenadrine N-oxide participates in several chemical reactions, including:
Common reagents for these reactions include halogens for substitution and oxidizing agents for oxidation processes. The outcomes depend significantly on the specific conditions and reagents employed .
Orphenadrine N-oxide exerts its pharmacological effects primarily through interaction with histamine H1 receptors and N-methyl-D-aspartate receptors in the central nervous system. This action helps alleviate motor disturbances associated with neuroleptic treatments, particularly hyperkinesia. The mechanism involves blocking pathways that mediate muscle spasms and pain, thus providing therapeutic benefits .
Orphenadrine N-oxide exhibits properties typical of organic compounds, including:
Key chemical properties include:
Relevant data regarding solubility, melting point, and boiling point are critical for practical applications .
Orphenadrine N-oxide has several scientific applications:
Orphenadrine N-oxide is a tertiary amine oxide derivative with the systematic name N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-oxide. Its molecular formula is C₁₈H₂₃NO₂, and its molecular weight is 285.38 g/mol [2] [5] [8]. The core structure retains the benzhydryl ether scaffold of orphenadrine but features an oxygen atom appended to the tertiary nitrogen of the dimethylaminoethyl side chain (N-oxide functionalization) [2] [7]. This modification converts the nitrogen from trivalent to tetravalent, imparting a permanent dipole and significantly altering physicochemical behavior.
Like orphenadrine, the molecule possesses a chiral center at the carbon bearing the phenyl and o-tolyl groups. Commercial orphenadrine N-oxide is typically supplied as the racemate, mirroring the common formulation of the parent drug [3] [6]. The N-oxide group adopts a trigonal pyramidal geometry with the oxygen projecting away from the nitrogen, contributing to the molecule's polarity.
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
[8] [N+]([O-])(C)C
moiety defines the N-oxide group. Table 1: Molecular Identity of Orphenadrine N-Oxide and Orphenadrine
Property | Orphenadrine N-Oxide | Orphenadrine (Base) |
---|---|---|
CAS Number | 29215-00-7 [2] [5] | 341-69-5 (HCl salt) [4] |
Molecular Formula | C₁₈H₂₃NO₂ | C₁₈H₂₃NO |
Molecular Weight (g/mol) | 285.38 [2] [8] | 269.38 [3] |
IUPAC Name | N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-oxide | N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine |
Chiral Centers | 1 (Racemic mixture) | 1 (Racemic mixture) [3] [6] |
The N-oxidation profoundly modifies key physicochemical properties compared to orphenadrine:
Solubility: Orphenadrine N-oxide exhibits significantly enhanced water solubility (4586 mg/L at 25°C) [8] due to the introduction of the highly polar N-oxide group. This contrasts sharply with the parent orphenadrine base, which is poorly water-soluble, and its hydrochloride salt (CAS 341-69-5), designed to improve aqueous solubility for pharmaceutical use [4] [6]. The N-oxide's solubility profile facilitates its formation, transport, and excretion as a hydrophilic metabolite.
Melting Point: It displays a high melting point of 239.72°C [8], indicative of a crystalline ionic solid structure stabilized by strong dipole-dipole interactions and hydrogen bonding involving the N-oxide group.
Stability: While specific stability studies are limited in the sources, tertiary amine N-oxides are generally thermally stable solids but can be susceptible to reduction back to the parent tertiary amine under certain conditions (e.g., strong reducing agents). Stability under physiological pH conditions is inferred from its role as a stable metabolite.
pKa: The N-oxide functional group is a very weak base (pKa of conjugate acid typically < 1) and does not protonate under physiological conditions. The molecule exists primarily as a zwitterion or hydrated form in solution, contributing to its hydrophilicity. This differs markedly from orphenadrine (pKa ~ 8.4-9.5 for the tertiary amine), which is partially protonated at physiological pH, influencing its distribution and membrane permeability [3] [6].
Table 2: Key Physicochemical Properties of Orphenadrine N-Oxide
Property | Value | Notes/Significance |
---|---|---|
Water Solubility | 4586 mg/L (25°C) [8] | High solubility due to ionic/polar N-oxide group |
Melting Point | 239.72 °C [8] | High melting point characteristic of ionic solids |
Appearance | White to Off-White Solid [10] | Typical for purified organic compounds |
Polarity | High | Increased polarity vs parent due to N⁺-O⁻ dipole |
LogP (Estimated) | Lower than Orphenadrine | Predicted reduced lipophilicity due to N-oxide |
Orphenadrine N-oxide is predominantly formed endogenously via the enzymatic oxidation of the tertiary amino group of orphenadrine. This metabolic transformation is catalyzed primarily by hepatic flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, resulting in the addition of an oxygen atom to the nitrogen [2] [5] [7].
Chemical Synthesis: While detailed synthetic protocols are not elaborated in the provided sources, the compound is commercially available for research via custom synthesis [5] [10]. In vitro synthesis typically involves direct oxidation of orphenadrine using mild oxidizing agents suitable for N-oxide formation, such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). The reaction can be represented as:Orphenadrine (C₁₈H₂₃NO) + [O] → Orphenadrine N-Oxide (C₁₈H₂₃NO₂)
Purification involves techniques like crystallization or chromatography to isolate the polar N-oxide product from starting materials and potential by-products.
Derivatization Relationship: Orphenadrine N-oxide represents a phase I metabolite of orphenadrine. This biotransformation is a classical detoxification pathway, converting the lipophilic parent drug into a more water-soluble metabolite for efficient renal or biliary elimination [2] [6]. Unlike some N-oxides, there is no significant evidence in the provided sources suggesting retro-reduction (conversion back to orphenadrine) as a major pathway in vivo.
Structural Modifications:The defining structural difference is the oxidation of the tertiary aliphatic nitrogen (N(CH₃)₂ in orphenadrine) to a tertiary amine N-oxide (N⁺(CH₃)₂O⁻) in orphenadrine N-oxide [2] [7]. This single-atom addition (+O) increases the molecular weight by 16 g/mol (from 269.38 g/mol to 285.38 g/mol) and dramatically alters electronic distribution and polarity. The chiral benzhydryl ether core remains unchanged.
Physicochemical Consequences:The N-oxide group transforms the molecule from being moderately lipophilic (orphenadrine) to highly hydrophilic (orphenadrine N-oxide). This is evidenced by the stark difference in water solubility: Orphenadrine HCl is soluble but the free base has low intrinsic water solubility, whereas the N-oxide exhibits solubility exceeding 4.5 g/L [4] [8]. The N-oxide also increases the melting point significantly compared to orphenadrine HCl (melting point ~ approx. 160°C).
Functional Implications:N-oxidation generally abolishes or significantly reduces the complex pharmacological activities associated with the parent orphenadrine. Orphenadrine acts through multiple mechanisms:
Table 3: Structural and Functional Comparison: Orphenadrine vs. Orphenadrine N-Oxide
Characteristic | Orphenadrine | Orphenadrine N-Oxide | Impact of N-Oxidation |
---|---|---|---|
Nitrogen Functionality | Tertiary Amine (-N(CH₃)₂) | Tertiary Amine N-oxide (-N⁺(CH₃)₂O⁻) | Introduction of permanent dipole, charge separation |
Molecular Weight | 269.38 g/mol [3] | 285.38 g/mol [2] [8] | +16 g/mol (Addition of Oxygen) |
Water Solubility | Low (Free base); Improved (HCl salt) [4] | High (4586 mg/L) [8] | Dramatic increase in hydrophilicity |
Lipophilicity (LogP) | Moderate (Higher) | Low (Lower) | Reduced membrane permeability |
Pharmacological Activity | Multifocal: mAChR antag., NMDA antag., H₁ antag., NDRI, Na⁺ block [3] [6] [9] | Minimal (Presumed inactive metabolite) | Loss of significant activity at primary targets |
Primary Role | Therapeutic agent (Muscle relaxant, Adjunct in Parkinson's) | Detoxification metabolite [2] [5] | Facilitation of elimination |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3